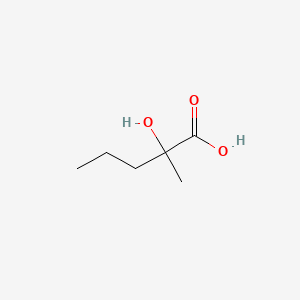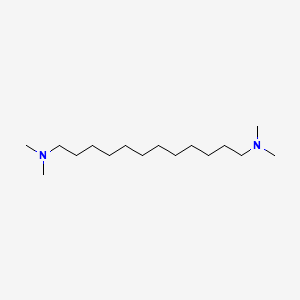
7-oxoheptyl Acetate
Descripción general
Descripción
7-oxoheptyl Acetate is a chemical compound with the linear formula C9H16O3 . It has a CAS number of 29425-54-5 and a molecular weight of 172.226 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H16O3 . This indicates that the molecule is composed of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.22 . The InChI code for this compound is 1S/C9H16O3/c1-9(11)12-8-6-4-2-3-5-7-10/h7H,2-6,8H2,1H3 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Tetrahydrocyclohepta[cd]benzofurans : Tetrahydrocyclohepta[cd]benzofurans are synthesized using acids and esters, including those related to 7-oxoheptyl acetate, demonstrating the compound's role in organic synthesis and the production of complex chemical structures (Horaguchi et al., 1990).
Novel Synthesis Approaches in Pharmaceutical Chemistry : Innovative methods for synthesizing various pharmaceutical compounds, which may include or relate to structures similar to this compound, highlight its potential application in drug development (Behbehani et al., 2020).
Role in the Production of Intermediate Chemicals : this compound derivatives, like Ethyl 7-chloro-2-oxoheptylate, are intermediates in synthesizing other compounds, indicating the compound's significance in chemical production processes (Chen Xin-zhi, 2006).
Biological and Medicinal Research
Understanding Hydrogen Bonding and Molecular Dynamics : Research into hydrogen-bonded structures, including those similar to this compound, helps understand biological and chemical systems' stability and dynamics (Stingel & Petersen, 2016).
Investigations into Angiotensin-Converting Enzyme Inhibitors : Compounds structurally related to this compound have been studied for their potential as inhibitors of angiotensin-converting enzyme, relevant in hypertension and heart failure treatment (Robl et al., 1997).
Exploration of Antihypertensive Activities : Similar compounds are investigated for their antihypertensive activities, indicating potential medical applications for this compound or its derivatives in treating hypertension (Sun et al., 2017).
Industrial and Environmental Applications
Biorefinery Upgrades and Environmental Applications : In the field of biorefineries and environmental engineering, derivatives of this compound might be used to enhance the conversion of biological materials into valuable chemicals, demonstrating its potential industrial application (Cavalcante et al., 2020).
Influence on Dairy Production : Research on sodium acetate, a compound related to this compound, has shown its effects on milk fat synthesis in dairy cows, indicating its potential application in the dairy industry (Urrutia et al., 2019).
Safety and Hazards
The safety data sheet for 7-oxoheptyl Acetate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and to use personal protective equipment .
Mecanismo De Acción
Target of Action
The primary targets of 7-oxoheptyl Acetate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . The responsibility to confirm the product’s identity, purity, and its targets lies with the buyer .
Mode of Action
As a unique chemical, it’s likely that its interaction with its targets and the resulting changes are subject to ongoing research .
Biochemical Pathways
This pathway, also known as the Wood‒Ljungdahl pathway, is the only pathway of CO2 fixation coupled to energy storage . .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a unique chemical, its effects are likely under investigation .
Action Environment
Like many chemicals, it should be stored in a cool, dry place away from fire sources and oxidizing agents .
Propiedades
IUPAC Name |
7-oxoheptyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(11)12-8-6-4-2-3-5-7-10/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZFZMLSXDDOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448342 | |
| Record name | OXO-HEPTYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29425-54-5 | |
| Record name | 7-(Acetyloxy)heptanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29425-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OXO-HEPTYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-](/img/structure/B3050807.png)



![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/no-structure.png)



![4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid](/img/structure/B3050821.png)